molecular formula C8H7Cl2NO2 B2570159 Methyl 4,6-dichloro-2-methylnicotinate CAS No. 1196073-28-5

Methyl 4,6-dichloro-2-methylnicotinate

Cat. No.: B2570159
CAS No.: 1196073-28-5
M. Wt: 220.05
InChI Key: HTVAJMUKCKPSHB-UHFFFAOYSA-N
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Description

Contextualizing Nicotinic Acid Derivatives within Modern Synthetic Chemistry

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are fundamental building blocks in organic synthesis, with wide-ranging applications in medicinal chemistry and agrochemistry. chemicalbook.comnih.gov These compounds are integral to numerous biological processes and have been developed into various therapeutic agents. chemicalbook.com For instance, nicotinamide (B372718) derivatives have demonstrated anti-inflammatory and antitumor properties. nih.gov

The synthetic utility of nicotinic acid derivatives stems from the versatile reactivity of the pyridine (B92270) ring and the carboxyl group. The pyridine core can be modified through various reactions, including nucleophilic and electrophilic substitutions, to introduce a wide array of functional groups. The carboxyl group, often in the form of an ester like methyl nicotinate (B505614), can be readily converted into amides, alcohols, or other functionalities, further expanding the molecular diversity that can be achieved. chemicalbook.comnih.gov The development of efficient and environmentally friendly methods for the synthesis of nicotinamide derivatives, for example, through enzyme-catalyzed reactions in continuous-flow microreactors, highlights the ongoing innovation in this field. nih.gov

Significance of Halogenated Pyridine Carboxylates in Advanced Organic Synthesis

The introduction of halogen atoms onto the pyridine ring of nicotinic acid esters, as seen in Methyl 4,6-dichloro-2-methylnicotinate, significantly enhances their synthetic value. Halogenated pyridines are crucial intermediates in organic synthesis due to the reactivity of the carbon-halogen bond, which can participate in a variety of cross-coupling and substitution reactions. libretexts.orgnih.gov

The chlorine atoms in this compound serve as reactive handles for nucleophilic aromatic substitution (SNAr) reactions. libretexts.orgnih.gov In SNAr reactions, a nucleophile replaces a leaving group (in this case, a chloride ion) on an aromatic ring. libretexts.orgnih.gov The pyridine ring, being electron-deficient, is inherently activated towards nucleophilic attack, and this reactivity is further enhanced by the presence of electron-withdrawing groups. The chlorine atoms themselves contribute to this activation, making the 4- and 6-positions susceptible to substitution by various nucleophiles such as amines, alkoxides, and thiolates.

Furthermore, the chloro-substituents are excellent leaving groups for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions. mdpi.comwikipedia.orgrsc.org These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular architectures. For instance, a Sonogashira coupling could be employed to introduce an alkyne group at the 4- or 6-position of the pyridine ring, providing a linear scaffold for further elaboration. wikipedia.orgrsc.org The regioselectivity of these reactions, i.e., which chlorine atom reacts preferentially, can often be controlled by the choice of catalyst, ligands, and reaction conditions.

Research Trajectories and Academic Focus on this compound

While specific academic research focused exclusively on this compound is limited in the public domain, the research trajectories for this compound can be inferred from the broader context of halogenated pyridine carboxylates and their role in drug discovery and materials science. The primary academic focus on compounds of this class is their utilization as versatile building blocks for the synthesis of more complex, functionalized molecules.

Key Research Directions:

Development of Novel Bioactive Compounds: A major research trajectory involves the use of this compound as a starting material for the synthesis of novel pharmaceutical and agrochemical agents. The ability to selectively functionalize the 4- and 6-positions through nucleophilic substitution and cross-coupling reactions allows for the creation of libraries of compounds for biological screening. For example, the substitution of the chloro groups with various amine-containing fragments is a common strategy in the development of kinase inhibitors and other therapeutic agents. nih.gov

Synthesis of Functional Materials: The rigid, aromatic core of the pyridine ring, combined with the potential for extensive functionalization, makes this class of compounds interesting for the development of organic materials with specific electronic or photophysical properties. Research in this area could involve the synthesis of conjugated polymers or small molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or sensors.

Methodology Development: The differential reactivity of the two chlorine atoms in this compound presents an interesting challenge and opportunity for the development of new synthetic methodologies. Research could focus on achieving high regioselectivity in cross-coupling and substitution reactions, allowing for the controlled, sequential functionalization of the pyridine ring. This would enable the synthesis of highly complex and precisely defined molecular architectures.

Table 2: Potential Synthetic Transformations of this compound
Reaction TypePotential ReagentsPotential Product TypeReference for General Transformation
Nucleophilic Aromatic SubstitutionAmines, Alcohols, Thiols4- and/or 6-substituted amino-, alkoxy-, or thio-pyridines libretexts.orgnih.gov
Suzuki-Miyaura CouplingAryl or Vinyl Boronic Acids/Esters4- and/or 6-aryl or vinyl pyridines mdpi.com
Sonogashira CouplingTerminal Alkynes4- and/or 6-alkynyl pyridines wikipedia.orgrsc.org
Heck CouplingAlkenes4- and/or 6-alkenyl pyridines rsc.org
Ester HydrolysisAqueous Acid or Base4,6-dichloro-2-methylnicotinic acid musechem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4,6-dichloro-2-methylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO2/c1-4-7(8(12)13-2)5(9)3-6(10)11-4/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVAJMUKCKPSHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=N1)Cl)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for Methyl 4,6 Dichloro 2 Methylnicotinate

Historical Evolution of Nicotinate (B505614) Ester Synthesis Strategies

The synthesis of nicotinate esters, and pyridine (B92270) derivatives in general, has evolved significantly over the years. Early methods often relied on condensation reactions to construct the pyridine ring from acyclic precursors. The Hantzsch pyridine synthesis, first reported in 1881, is a classic example, typically involving the condensation of an aldehyde, ammonia, and two equivalents of a β-ketoester to form a dihydropyridine, which is subsequently oxidized. nih.govbeilstein-journals.org While foundational, these methods can be limited in the substitution patterns they can produce. nih.gov

Later developments focused on the functionalization of pre-formed pyridine rings. The direct esterification of nicotinic acid (pyridine-3-carboxylic acid) using an alcohol in the presence of a strong acid catalyst, such as sulfuric acid, became a common and straightforward method for producing simple nicotinate esters. scholarsresearchlibrary.comchemicalbook.comchemicalbook.com This approach, an example of Fischer esterification, is effective but can require harsh conditions and long reaction times. chemicalbook.com To circumvent these issues, alternative methods such as transesterification of existing esters (e.g., methyl nicotinate) with other alcohols in the presence of an alkaline catalyst have also been developed. google.com

More recent advancements have centered on transition-metal-catalyzed cross-coupling and C-H functionalization reactions. nih.gov These powerful techniques allow for the direct introduction of substituents onto the pyridine ring with high levels of regioselectivity, offering an alternative to traditional multi-step sequences that often require the installation and removal of protecting or directing groups. nih.govnih.gov The development of methods for regioselective metalation and the use of pyridyne intermediates have further expanded the toolbox for creating complex pyridine structures. rsc.org

Established Synthetic Routes to Methyl 4,6-dichloro-2-methylnicotinate

Specific, documented synthetic routes for this compound are not extensively detailed in readily available literature. However, logical pathways can be constructed based on the synthesis of its immediate precursor, 4,6-dichloro-2-methylnicotinic acid, and related analogs like Ethyl 4,6-dichloro-2-methyl nicotinate. ijsrst.comchemscene.com The primary strategy involves the initial construction and functionalization of the core nicotinic acid ring system, followed by chlorination and final esterification.

A plausible route begins with the synthesis of a suitable precursor, such as 2-methyl-4,6-dihydroxynicotinic acid, which can then undergo chlorination and esterification. An analogous synthesis for the ethyl ester has been reported starting from 2,4,6-trichlorophenol, indicating that ring-transformation reactions are a viable approach. ijsrst.com

Regioselective Functionalization Approaches

Achieving the specific 2,4,6-trichloro and 3-ester substitution pattern on the pyridine ring is a significant challenge due to the electronic nature of the heterocycle. Direct functionalization of an unsubstituted pyridine ring often leads to a mixture of products. nih.gov Therefore, regioselective strategies are paramount.

One approach involves building the ring with the substituents already in place or in the form of precursors. For instance, condensation reactions can be designed with specific starting materials that lead to the desired 2-methyl and 3-carboxy functionalities.

Another powerful strategy is the use of directing groups or pre-functionalized substrates. For example, a hydroxyl group on the pyridine ring (a pyridone) can direct subsequent electrophilic substitution reactions. More importantly, these hydroxyl groups can be readily converted to the required chloro substituents. The synthesis of the key intermediate, 4,6-dichloro-2-methylnicotinic acid, likely proceeds from a dihydroxy precursor, 4,6-dihydroxy-2-methylnicotinic acid. The hydroxyl groups at the 4- and 6-positions activate these sites for facile conversion to chlorides.

Esterification and Halogenation Protocols

Halogenation: The conversion of hydroxypyridines (or pyridinones) to chloropyridines is a standard transformation in heterocyclic chemistry. This is typically accomplished using chlorinating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). atlantis-press.com The reaction involves heating the dihydroxy nicotinic acid precursor with the chlorinating agent, often in the presence of a catalyst like N,N-dimethylformamide (DMF), to replace both hydroxyl groups with chlorine atoms. atlantis-press.com

Esterification: Once 4,6-dichloro-2-methylnicotinic acid is obtained, the final step is the esterification of the carboxylic acid group. chemscene.com A standard and effective method is the Fischer-Speier esterification. This involves reacting the carboxylic acid with methanol (B129727) in the presence of a catalytic amount of a strong mineral acid, typically concentrated sulfuric acid (H₂SO₄), and heating the mixture to reflux. scholarsresearchlibrary.comchemicalbook.com The reaction drives towards the product, this compound, by using an excess of methanol. Alternative methods could involve converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂), followed by reaction with methanol. mdpi.com

Comparative Analysis of Synthetic Efficiencies

A direct comparison of established routes is challenging due to the limited published data for this specific molecule. However, an analysis of plausible routes based on typical reaction yields for the key steps can be formulated.

Route A: Chlorination followed by Esterification This is the most direct and likely pathway, starting from a dihydroxy precursor.

Step 1: Chlorination: The conversion of dihydroxypyridines to dichloropyridines using POCl₃ generally proceeds in high yield, often exceeding 85%. atlantis-press.com

Step 2: Esterification: Acid-catalyzed esterification of nicotinic acid derivatives with methanol typically provides good to excellent yields, ranging from 75% to over 95%, depending on the specific substrate and conditions. chemicalbook.comgoogle.com

Route B: Esterification followed by Chlorination This route would involve first esterifying the dihydroxy precursor to form methyl 4,6-dihydroxy-2-methylnicotinate, followed by chlorination. This sequence is generally less favored as the ester group might not be stable under the harsh conditions of the chlorination reaction with POCl₃.

The table below outlines a comparative analysis of the more plausible synthetic pathway (Route A).

StepReactionReagentsTypical YieldAdvantagesDisadvantages
1 Chlorination of Precursor Acid4,6-dihydroxy-2-methylnicotinic acid, POCl₃, DMF (cat.)85-95% atlantis-press.comHigh efficiency for converting pyridones to chloropyridines.Use of corrosive and hazardous reagents.
2 Fischer Esterification4,6-dichloro-2-methylnicotinic acid, Methanol, H₂SO₄ (cat.)75-97% chemicalbook.comgoogle.comSimple procedure, uses inexpensive reagents.Requires anhydrous conditions and often long reflux times.
Overall Route A ~64-92% Logical and high-yielding sequence. Involves multiple steps and purification.

Precursor Compounds and Starting Materials for this compound Elaboration

The selection of appropriate starting materials is critical for an efficient synthesis. The primary precursors for the elaboration of this compound are centered around the core heterocyclic structure.

Precursor CompoundRole in Synthesis
4,6-Dichloro-2-methylnicotinic acid The immediate precursor to the final product. Requires only esterification. chemscene.com
4,6-Dihydroxy-2-methylnicotinic acid A key intermediate that allows for the introduction of the chloro substituents at the desired positions via a well-established halogenation reaction.
Acetoacetamide or Ethyl acetoacetate Common C4 building blocks in condensation reactions (e.g., Hantzsch-type synthesis) to form the substituted pyridine ring.
Ammonia or Ammonium Acetate (B1210297) Serves as the nitrogen source for the construction of the pyridine heterocycle in condensation-based syntheses.
2,4,6-Trichlorophenol A potential starting material for a ring-transformation synthesis, as demonstrated for the corresponding ethyl ester. ijsrst.com

Reaction Optimization and Yield Enhancement in this compound Production

For the chlorination step , optimization would involve screening the ratio of the substrate to the chlorinating agent (POCl₃), the reaction temperature, and the reaction time. The use of a catalyst, such as DMF, can significantly accelerate the reaction. Careful control of the temperature is necessary to prevent the formation of unwanted byproducts. Post-reaction workup, typically involving quenching with ice water and careful pH adjustment, is critical for isolating the chlorinated acid in high purity.

For the esterification step , several factors can be tuned to enhance the yield. While using a large excess of methanol can shift the equilibrium towards the product, this also increases solvent waste. The choice and concentration of the acid catalyst (e.g., H₂SO₄) is a key parameter. Alternatively, using solid acid catalysts, such as certain zeolites or ion-exchange resins, can simplify the workup process, improve catalyst recovery, and potentially lead to higher yields under milder conditions. google.comorientjchem.org Another optimization strategy is the azeotropic removal of water formed during the reaction, which also drives the equilibrium towards the ester product.

Throughout the synthesis, efficient purification at each stage is vital. Crystallization is often the preferred method for purifying the solid intermediates (like the precursor acids), while the final ester product may be purified by distillation or chromatography.

Modern Purification and Isolation Techniques for Synthetic Intermediates

The synthesis of complex molecules such as this compound involves a multi-step process where the purity of each synthetic intermediate is critical to the success of subsequent reactions and the final product's quality. Modern organic synthesis relies on a suite of sophisticated purification and isolation techniques to remove byproducts, unreacted starting materials, and reagents from these intermediates. The primary methods employed for intermediates of chlorinated pyridine derivatives include liquid-liquid extraction, column chromatography, and crystallization.

Liquid-Liquid Extraction

Liquid-liquid extraction is a fundamental and often initial step in the work-up procedure of a chemical reaction. It separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For intermediates in the synthesis of nicotinic acid esters, this technique is crucial for separating the desired product from inorganic salts and polar impurities.

Following a reaction, the mixture is often quenched with water or an aqueous solution. The intermediate is then extracted into a suitable organic solvent like ethyl acetate, dichloromethane, or chloroform. The choice of solvent is critical and depends on the solubility and polarity of the intermediate. For instance, in the synthesis of various nicotinic acid esters, ethyl acetate is frequently used for extraction. google.com The organic layer containing the product is then washed with brine (a saturated aqueous solution of sodium chloride) to remove residual water and certain impurities.

A typical extraction work-up for a nicotinic acid ester intermediate might involve:

Neutralizing the reaction mixture to a specific pH. google.com

Extraction with an organic solvent (e.g., ethyl acetate). google.comchemicalbook.com

Washing the organic phase with water and/or brine. google.comchemicalbook.com

Drying the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate. chemicalbook.com

Concentration of the solvent under reduced pressure to yield the crude product. prepchem.com

This process effectively isolates the organic intermediate from the aqueous phase, preparing it for further purification if necessary.

Column Chromatography

Column chromatography is a powerful purification technique used to separate individual compounds from a mixture. It is widely applied in the purification of synthetic intermediates of substituted pyridines. The separation is based on the differential adsorption of compounds to a stationary phase (commonly silica (B1680970) gel) as they are moved through the column by a liquid mobile phase (the eluent).

For intermediates of chlorinated nicotinic acid esters, silica gel column chromatography is a common method to achieve high purity. The choice of eluent system, typically a mixture of a non-polar solvent (like petroleum ether or hexane) and a more polar solvent (like ethyl acetate), is optimized to achieve the best separation.

Intermediate CompoundStationary PhaseEluent SystemReference
4-Chloro-6-methyl-nicotinic acid methyl esterSilica Gel0-20% Ethyl Acetate / Petroleum Ether chemicalbook.com
Methyl 4-bromo-6-methylnicotinateSilica GelPetroleum Ether / Ethyl Acetate (4:1) rsc.org
Methyl 4-hydroxy-6-methylnicotinateSilica GelDichloromethane / Methanol (20:1) rsc.org

The progress of the separation is often monitored by Thin-Layer Chromatography (TLC), which uses the same principle of separation on a smaller scale to identify the fractions containing the desired compound. rsc.org Once the desired fractions are collected, the solvent is evaporated to yield the purified intermediate.

Crystallization and Distillation

For intermediates that are solid at room temperature, crystallization is an effective method for achieving high purity. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution of the crude intermediate is prepared in a suitable solvent at an elevated temperature and then allowed to cool slowly. As the solution cools, the solubility of the intermediate decreases, leading to the formation of crystals, while impurities tend to remain in the solution.

For liquid intermediates, particularly those that are thermally stable, vacuum distillation is a preferred method of purification. By reducing the pressure, the boiling point of the liquid is lowered, allowing for distillation at a lower temperature and preventing thermal decomposition. This technique separates compounds based on differences in their boiling points. For example, the purification of 2-methyl nicotinate, a related compound, can be achieved by vacuum distillation to collect the pure fraction. google.com

Methyl 4,6 Dichloro 2 Methylnicotinate As a Key Building Block and Chemical Intermediate

Strategic Utility in Heterocyclic Compound Synthesis

The inherent reactivity of the two chlorine atoms on the pyridine (B92270) ring of Methyl 4,6-dichloro-2-methylnicotinate provides a gateway for the synthesis of a multitude of substituted pyridines. The electron-withdrawing nature of the pyridine nitrogen and the ester group activates the chloro substituents towards nucleophilic attack, making this compound an ideal substrate for the introduction of various functional groups. This strategic utility is paramount in the synthesis of polysubstituted pyridines, which are core structures in many pharmaceutical and agrochemical agents. The differential reactivity of the C4 and C6 positions can often be exploited to achieve regioselective functionalization, a crucial aspect in the efficient synthesis of target molecules.

Applications in the Multistep Construction of Complex Organic Architectures

The versatility of this compound extends to its application in the multistep synthesis of complex organic molecules. Its ability to undergo sequential and regioselective functionalization allows for the controlled elaboration of the pyridine core. For instance, one chlorine atom can be selectively displaced by a nucleophile, followed by a cross-coupling reaction at the other chloro-position. Subsequently, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into an amide or other functional groups. This stepwise approach enables the construction of highly functionalized and intricate molecular scaffolds from a relatively simple starting material, showcasing its significance as a key intermediate in total synthesis and medicinal chemistry programs.

Elucidation of Reaction Mechanisms Involving this compound as a Substrate

The chemical behavior of this compound is governed by several fundamental reaction mechanisms, which are crucial for understanding and predicting its reactivity.

Nucleophilic Aromatic Substitution (SNAr) Reactions

This compound is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyridine ring, exacerbated by the presence of the two chlorine atoms and the methyl nicotinate (B505614) group, facilitates the attack of nucleophiles. A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace one or both chlorine atoms.

Research on the related compound, methyl 2,6-dichloronicotinate, has demonstrated that these reactions can be highly regioselective. For instance, the DABCO-catalyzed reaction with phenols leads exclusively to substitution at the 6-position. researchgate.net The regioselectivity is influenced by factors such as the nature of the nucleophile, the solvent, and the presence of a catalyst. The mechanism involves the formation of a resonance-stabilized Meisenheimer complex, an intermediate that is stabilized by the electron-withdrawing groups on the aromatic ring.

Table 1: Regioselectivity in SNAr Reactions of Dichloropyridines

Reactant Nucleophile Catalyst/Conditions Major Product
Methyl 2,6-dichloronicotinate Phenols DABCO 6-substituted product researchgate.net

Cross-Coupling Reactions and Organometallic Transformations

The chlorine atoms of this compound serve as excellent handles for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These transformations are fundamental in modern organic synthesis for the construction of complex molecular frameworks.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the dichloropyridine with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used to form biaryl linkages. Studies on similar dichloropyridines have shown that regioselective and even serial Suzuki-Miyaura reactions can be achieved to introduce different aryl or alkyl groups at the chloro-positions. nih.govmdpi.com

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the dichloropyridine and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This reaction is invaluable for the synthesis of arylalkynes. The regioselectivity of the Sonogashira coupling on dichlorinated heterocycles has been shown to be influenced by both kinetic and thermodynamic factors. nih.gov

Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds by coupling the dichloropyridine with primary or secondary amines, catalyzed by a palladium-phosphine complex. This reaction provides a direct route to substituted aminopyridines, which are prevalent in bioactive molecules. The choice of ligand is often crucial for achieving high yields and functional group tolerance. wikipedia.org

Table 2: Overview of Cross-Coupling Reactions on Dichloropyridines

Reaction Coupling Partner Catalyst System Bond Formed
Suzuki-Miyaura Aryl/Alkyl Boronic Acids/Esters Pd catalyst, Base C-C
Sonogashira Terminal Alkynes Pd catalyst, Cu co-catalyst C-C (alkyne)

Ester Hydrolysis and Subsequent Amidation/Functionalization

The methyl ester group at the 3-position of this compound offers another site for chemical modification. It can be readily hydrolyzed under basic or acidic conditions to yield the corresponding 4,6-dichloro-2-methylnicotinic acid. This carboxylic acid is a versatile intermediate that can undergo a variety of subsequent transformations.

A common and important functionalization is amidation, where the carboxylic acid is coupled with an amine to form an amide bond. This reaction is typically facilitated by a coupling agent, such as a carbodiimide. The resulting amides are important functionalities in many biologically active compounds. The ability to perform this transformation after modifying the chloro-substituents adds to the strategic value of this compound in combinatorial chemistry and drug discovery.

Innovation in Devising Novel Synthetic Pathways Exploiting this compound

The unique reactivity profile of this compound continues to inspire the development of novel synthetic methodologies. Its use as a scaffold allows for the exploration of new reaction sequences and the synthesis of previously inaccessible molecular architectures. For example, the sequential and orthogonal functionalization of the two chlorine atoms and the ester group in a one-pot or telescoped sequence represents an area of active research. Furthermore, the development of new catalytic systems that can achieve even greater control over the regioselectivity of reactions involving this substrate is a key focus. The exploration of transformations beyond the standard SNAr and cross-coupling reactions, such as C-H activation or other novel organometallic transformations, could further expand the synthetic utility of this versatile building block.

Derivative Chemistry and Rational Structural Modification of Methyl 4,6 Dichloro 2 Methylnicotinate

Systematic Design and Synthesis of Methyl 4,6-dichloro-2-methylnicotinate Analogs

One of the most straightforward modifications of the lead compound is the variation of the ester group at the C3 position of the pyridine (B92270) ring. The synthesis of different alkyl nicotinates is typically achieved through Fischer esterification of the corresponding nicotinic acid (4,6-dichloro-2-methylnicotinic acid) with the desired alcohol (e.g., methanol (B129727) or ethanol) under acidic conditions, often using a catalyst like sulfuric acid. chemicalbook.comchemscene.com Alternatively, the nicotinic acid can be converted to a more reactive acyl chloride, followed by reaction with an alcohol to yield the ester. guidechem.com

Changing the ester from methyl to ethyl or other alkyl groups can influence the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, without drastically altering its core electronic structure. For instance, ethyl esters are commonly synthesized and utilized as intermediates in the preparation of more complex molecules. ijsrst.comlookchem.comacs.org

Table 1: Comparison of Methyl and Ethyl Analogs
Compound NameMolecular FormulaMolecular WeightCommon Synthetic PrecursorAlcohol for Esterification
This compoundC₈H₇Cl₂NO₂220.054,6-Dichloro-2-methylnicotinic acidMethanol
Ethyl 4,6-dichloro-2-methylnicotinateC₉H₉Cl₂NO₂234.084,6-Dichloro-2-methylnicotinic acidEthanol (B145695)

The two chlorine atoms at the C4 and C6 positions are key handles for structural modification. musechem.com The electron-deficient nature of the pyridine ring makes these positions susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the selective replacement of one or both chlorine atoms with a wide array of nucleophiles, including amines, alcohols, and thiols.

Research on related dichlorinated heterocycles, such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine, demonstrates that chemoselectivity can often be achieved. researchgate.net The reaction conditions, including the choice of base and the nature of the nucleophile, can direct the substitution to a specific position. For example, in many dichloropyridine systems, the C4 position is more reactive towards certain nucleophiles than the C6 position. This selective reactivity is fundamental for synthesizing monosubstituted intermediates that can be further diversified. researchgate.net The displacement of these halogen atoms is a cornerstone in the synthesis of complex pharmaceutical intermediates. acs.org

Beyond simple SNAr reactions, the halogen substituents serve as anchor points for more complex functionalization of the pyridine core using modern cross-coupling reactions. Palladium-catalyzed reactions like the Suzuki, Heck, and Buchwald-Hartwig couplings enable the introduction of a wide variety of carbon-based and heteroatom-based functional groups.

For instance, the Buchwald-Hartwig amination has been successfully employed using ethyl 4,6-dichloronicotinate as a starting material to couple various amines to the pyridine ring, a key step in the synthesis of IRAK4 inhibitors. acs.org Similarly, Suzuki coupling could be used to introduce new aryl or heteroaryl moieties, significantly increasing the structural diversity and complexity of the derivatives. This diversification is essential for exploring the structure-activity relationships of new chemical entities. The direct C-H functionalization of the pyridine ring is a more advanced but less common strategy due to the electron-poor nature of the heterocycle. researchgate.net

Investigating Structure-Reactivity Relationships within this compound Derivative Series

Structure-Reactivity Relationships (SRR) explore how modifications to a molecule's structure affect its chemical reactivity. For derivatives of this compound, the interplay between the substituents on the pyridine ring governs its reactivity profile.

Electronic Effects : The two chlorine atoms and the methyl nicotinate (B505614) group are electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack, particularly at the C4 and C6 positions. musechem.com Replacing a chlorine atom with an electron-donating group (like an amino group) would, in turn, modulate the reactivity of the remaining halogen and the pyridine ring itself.

Steric Effects : The methyl group at the C2 position can exert steric hindrance, potentially influencing the regioselectivity of reactions at the adjacent C3-ester and the more distant C6-chloro positions.

Leaving Group Ability : The nature of the halogen can be modified (e.g., substituting chlorine with bromine) to fine-tune reactivity in cross-coupling reactions, as the carbon-bromine bond is often more reactive than the carbon-chlorine bond in catalytic cycles. rsc.org

Table 2: Predicted Impact of Structural Modifications on Reactivity
Structural ModificationReaction TypePredicted Effect on Reactivity
Replacement of Cl at C4/C6 with an amine (-NHR)Nucleophilic Aromatic Substitution (SNAr)Decreases reactivity of the ring towards further SNAr by donating electron density.
Variation of ester (Methyl to Ethyl)General ReactivityMinimal electronic effect; may have minor steric influence on adjacent groups.
Replacement of Cl with BrPalladium-Catalyzed Cross-CouplingIncreases reactivity due to the weaker C-Br bond, facilitating oxidative addition.

Stereochemical Considerations and Chiral Synthesis in Nicotinate Derivatives

This compound is an achiral molecule as it possesses a plane of symmetry. However, stereochemistry becomes a critical consideration when chiral functional groups are introduced to create new derivatives. nih.gov Since biological systems are chiral environments, enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. nih.gov

Chirality can be introduced into derivatives through several established strategies: ethz.chresearchgate.net

Reaction with Chiral Reagents : The most direct method is to react the achiral nicotinate scaffold with an enantiomerically pure nucleophile, for example, a chiral amine or alcohol. This results in the formation of a diastereomeric mixture if a new stereocenter is formed, or a single enantiomer if the chiral moiety is simply attached.

Use of Chiral Auxiliaries : A temporary chiral group can be attached to the molecule to direct a subsequent stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. ethz.ch

Asymmetric Catalysis : Chiral catalysts, such as transition metal complexes with chiral ligands, can be used to control the stereochemical outcome of a reaction, such as an asymmetric reduction or C-C bond formation. ethernet.edu.et

The synthesis of conformationally restricted analogs of nicotine, another pyridine-containing molecule, provides numerous examples of sophisticated stereoselective synthetic strategies that can be applied to create chiral nicotinate derivatives. nih.gov

Application of Computational Chemistry in Derivative Design and Prediction

Computational chemistry has become an indispensable tool in modern rational drug design and materials science, enabling the design of novel molecules and the prediction of their properties before their synthesis. nih.gov For the design of this compound derivatives, computational methods can be applied in several ways. rti.org

Density Functional Theory (DFT) : DFT calculations can be used to model the electronic structure of the molecule. This allows for the prediction of reactivity, such as identifying the sites most susceptible to nucleophilic or electrophilic attack, and for studying reaction mechanisms. mdpi.commdpi.com

Molecular Docking : If the biological target of the derivatives is known, molecular docking can be used to predict the binding mode and affinity of designed analogs within the target's active site. This helps prioritize which derivatives to synthesize. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. Once a QSAR model is developed, it can be used to predict the activity of new, unsynthesized derivatives. nih.gov

Molecular Dynamics (MD) Simulations : MD simulations can be used to study the dynamic behavior of a derivative within a biological target or a solvent, providing insights into its stability, conformational preferences, and interactions over time. mdpi.com

These computational approaches accelerate the design-synthesis-test cycle by focusing laboratory efforts on compounds with the highest probability of success. nih.gov

Table 3: Applications of Computational Chemistry in Derivative Design
Computational MethodApplication in Derivative DesignPredicted Property
Density Functional Theory (DFT)Mapping electron density and molecular orbitals.Chemical reactivity, regioselectivity, reaction barriers.
Molecular DockingSimulating the interaction between a ligand and a protein target.Binding affinity, binding mode, potential for biological activity.
QSARBuilding statistical models correlating structure with activity.Biological activity (e.g., IC₅₀) of novel analogs.
Molecular Dynamics (MD)Simulating the movement of atoms and molecules over time.Conformational stability, binding free energy, solvent effects.

Exploration of Investigational Biological Activities Associated with Nicotinate Frameworks

Anti-inflammatory Properties: Mechanistic Insights from In Vitro Research Models

Derivatives of the nicotinate (B505614) and isonicotinate (B8489971) (pyridine-4-carboxylate) frameworks have been a subject of interest in the search for novel anti-inflammatory agents. nih.gov In vitro studies are crucial for elucidating the mechanisms by which these compounds may exert anti-inflammatory effects. A common approach involves using cell-based models, such as macrophage cell lines (e.g., RAW 264.7), which are stimulated with inflammatory agents like lipopolysaccharide (LPS) to mimic an inflammatory response. mdpi.com

Research on related compounds has shown that a primary mechanism of action is the suppression of reactive oxygen species (ROS) production from activated immune cells. nih.gov The overproduction of ROS is a key factor in the progression of inflammatory disorders. nih.gov Furthermore, studies on various heterocyclic compounds demonstrate that potential anti-inflammatory activity is often linked to the inhibition of pro-inflammatory mediators. This includes reducing the production of nitric oxide (NO) by downregulating the expression of inducible nitric oxide synthase (iNOS), and inhibiting the release of cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs). mdpi.commdpi.comnih.gov The inhibition of these pathways, particularly the NF-κB signaling pathway which controls the expression of many inflammatory genes, is a key focus of such research. nih.gov

Research ModelInflammatory StimulusKey Mediators InvestigatedPotential Mechanism of Action
Murine Macrophages (RAW 264.7)Lipopolysaccharide (LPS)Nitric Oxide (NO), Pro-inflammatory Cytokines (TNF-α, IL-6)Inhibition of iNOS expression, modulation of NF-κB signaling
Human Whole Blood CellsVarious stimuliReactive Oxygen Species (ROS)Direct scavenging or inhibition of ROS-producing enzymes
Peritoneal MacrophagesCarrageenanCyclooxygenase-2 (COX-2), PMN cell infiltrationDownregulation of inflammatory enzymes and cellular migration

Antimicrobial Potential: Investigations into Molecular Mechanisms of Action

The pyridine (B92270) ring, the core of the nicotinate framework, is a common feature in many antimicrobial agents. Consequently, synthetic derivatives of nicotinic acid and nicotinamide (B372718) have been explored for their potential antibacterial and antifungal activities. mdpi.comnih.gov The mechanisms underlying these activities are diverse and depend heavily on the specific chemical structure of the derivative.

One investigated mechanism involves the disruption of the fungal cell wall, a structure essential for microbial viability and absent in human cells, making it an attractive therapeutic target. mdpi.comnih.gov Certain nicotinamide derivatives have demonstrated potent activity against pathogenic fungi, including fluconazole-resistant strains of Candida albicans, by interfering with cell wall integrity. mdpi.com These compounds have also been shown to inhibit key morphological transitions in fungi, such as the yeast-to-hypha transition in C. albicans, which is critical for its virulence and biofilm formation. mdpi.com The broad-spectrum potential is suggested by activity against other species of Candida, Cryptococcus neoformans, and Trichophyton. mdpi.comnih.gov For antibacterial action, proposed mechanisms include increasing the permeability of the bacterial cell membrane, leading to cell lysis. nih.gov

Enzyme Inhibition Studies: Pre-clinical Characterization of Biological Targets

The ability of small molecules to selectively inhibit enzymes that are critical to disease processes is a cornerstone of drug discovery. Nicotinate and nicotinamide derivatives have been evaluated as inhibitors for a variety of enzymatic targets. For instance, novel nicotinamide derivatives have been identified as potent and selective inhibitors of AlkB homolog 2 (ALKBH2), a DNA demethylase that is highly expressed in certain cancers like glioblastoma. nih.gov Inhibition of this enzyme in cancer cells has been shown to increase DNA methylation, leading to anti-proliferative and anti-migratory effects in vitro. nih.gov

In the context of inflammation, cyclooxygenase (COX) enzymes are a major target. nih.gov These enzymes, particularly the inducible COX-2 isoform, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.gov The development of selective COX-2 inhibitors is a significant goal in anti-inflammatory research, and various heterocyclic scaffolds are often explored for this purpose. While direct studies on Methyl 4,6-dichloro-2-methylnicotinate are not available, the general nicotinate framework is a candidate for such investigations.

Enzyme TargetAssociated Disease AreaPotential Therapeutic Effect
ALKBH2 (AlkB Homolog 2)Glioblastoma, other cancersIncreased DNA methylation, anti-proliferative activity
Cyclooxygenase-2 (COX-2)Inflammation, PainReduction in prostaglandin (B15479496) synthesis
Fungal-specific enzymesFungal InfectionsDisruption of cell wall synthesis or other vital metabolic pathways

Structure-Activity Relationship (SAR) Studies for Emerging Biological Applications

Understanding the structure-activity relationship (SAR) is fundamental to optimizing a chemical scaffold for a specific biological activity. For nicotinate and its related frameworks, SAR studies have revealed critical insights. The nature, position, and stereochemistry of substituents on the pyridine ring dictate the molecule's potency, selectivity, and even its mechanism of action. mdpi.comresearchgate.net

For example, in a series of antifungal nicotinamide derivatives, the position of amino and isopropyl groups was found to be essential for potent activity against C. albicans. mdpi.com Similarly, for ALKBH2 inhibitors, modifications to the side chain attached to the nicotinamide core were performed to enhance potency and selectivity over other members of the AlkB protein family. nih.gov In the case of this compound, the specific arrangement of its substituents is expected to be a key determinant of its biological profile. The two electron-withdrawing chlorine atoms at positions 4 and 6 would significantly alter the electron distribution of the pyridine ring, influencing its ability to participate in hydrogen bonding or other interactions with a biological target. The methyl group at position 2 and the methyl ester at position 3 add steric bulk and lipophilicity, which would affect receptor binding and cell membrane permeability.

Prospective Directions in Biological Activity Research on this compound Derivatives

While the biological activities of this compound itself are not yet detailed in the public domain, the broader research on related nicotinate frameworks points toward several promising future directions. A logical first step would be to screen this specific compound and a library of its close analogs against a wide range of biological targets, including those identified for other nicotinate derivatives such as inflammatory mediators, microbial targets, and specific enzymes like COX-2 and ALKBH2.

Future research could focus on the synthesis of novel derivatives by modifying the substituents at the 2, 4, and 6 positions of the nicotinate ring to improve potency and selectivity. For instance, replacing the chloro groups with other halogens or different functional groups could fine-tune the electronic properties and binding affinities. Quantitative structure-activity relationship (QSAR) modeling, informed by experimental data, could guide the rational design of new compounds with enhanced biological profiles. researchgate.net Furthermore, elucidating the precise molecular mechanisms through advanced biochemical and cell-based assays will be critical for validating any observed activities and advancing the most promising compounds toward further preclinical development.

Applications in Pharmaceutical and Agrochemical Research and Development

Methyl 4,6-dichloro-2-methylnicotinate as a Precursor for Pharmaceutical Lead Compounds

The pyridine (B92270) scaffold is a ubiquitous feature in many approved drugs and biologically active compounds, making its derivatives highly valuable in medicinal chemistry. nih.govnih.gov this compound acts as a key starting material for the synthesis of novel compounds with therapeutic potential.

Role in the Synthesis of Drug Candidates and Pre-clinical Entities

The chemical reactivity of this compound is central to its role in drug discovery. The two chlorine atoms on the pyridine ring are susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups and molecular fragments. musechem.com This reactivity enables chemists to systematically modify the core structure to explore structure-activity relationships (SAR) and optimize compounds for desired biological targets.

The methyl ester group provides additional versatility for chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation to form various amides. musechem.com These transformations are fundamental in tuning the pharmacokinetic and pharmacodynamic properties of a potential drug molecule. The pyridine ring itself is a key structural motif found in numerous pharmaceutical agents, and its presence makes this compound a valuable starting point for developing new bioactive heterocyclic compounds. musechem.com For instance, derivatives of nicotinic acid (a related pyridine carboxylic acid) are explored for a range of biological activities, including as potential anti-inflammatory agents. nih.gov

Research Findings on Pyridine Derivatives in Drug Discovery

Research Area Key Findings Application of Intermediates
Anti-inflammatory Agents 2-(arylamino)nicotinic acids, synthesized from 2-chloronicotinic acid, are known nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov Dichlorinated nicotinates provide a scaffold to synthesize analogs for screening as COX inhibitors. nih.gov
General Bioactive Molecules The pyridine ring is one of the most significant scaffolds in heterocyclic compounds, present in many natural products and pharmaceuticals. researchgate.net Intermediates like this compound allow for the construction of novel pyridine-based molecular frameworks. nih.gov

| Direct Functionalization | Advanced synthetic methods are being developed for the direct and selective C-H functionalization of pyridines to increase step economy in synthesis. nih.govresearchgate.net | While direct functionalization is an ideal approach, functionalized building blocks remain crucial for constructing complex molecules. researchgate.net |

Integration into Medicinal Chemistry Compound Libraries

In modern drug discovery, large collections of diverse small molecules, known as compound libraries, are screened to identify "hits"—initial compounds that show activity against a biological target. This compound is an ideal "building block" for constructing such libraries. bldpharm.comresearchgate.net Its multiple reactive sites allow for the parallel synthesis of hundreds or thousands of distinct derivatives.

By reacting the dichlorinated pyridine core with various amines, alcohols, thiols, or other nucleophiles, a library of compounds with diverse substituents at the 4- and 6-positions can be rapidly generated. Further diversity can be achieved by modifying the ester group. This systematic approach enables researchers to explore a vast chemical space around the 2-methylnicotinate scaffold, increasing the probability of discovering novel lead compounds for drug development programs.

Contributions to Agrochemical Innovation and Development

The pyridine ring is a foundational structural component in a significant portion of modern agrochemicals, valued for producing pesticides that are highly efficient and often possess favorable environmental and toxicological profiles. agropages.com Pyridine-based compounds are integral to the development of herbicides, insecticides, and fungicides. researchgate.netchempanda.com

Intermediate for the Synthesis of Pesticides, Herbicides, and Fungicides

This compound serves as a key intermediate for synthesizing new agrochemical candidates. The strategic incorporation of a pyridine ring can enhance the biological activity of pesticides. researchgate.net The reactivity of the chlorine atoms allows for the attachment of various toxico-phoric groups or fragments that modulate the compound's mode of action, selectivity, and physical properties.

Many commercially successful agrochemicals are derived from functionalized pyridines. For example, chlorination of pyridine derivatives is a key step in the synthesis of the insecticide chlorpyrifos (B1668852) and the precursors to neonicotinoids like imidacloprid (B1192907) and acetamiprid. agropages.comchempanda.com Similarly, dichlorinated intermediates are used in the synthesis of fungicides and herbicides. agropages.comnih.gov The structure of this compound provides a platform to develop novel analogs of these established classes or to discover entirely new classes of agrochemicals.

Examples of Pyridine-Based Agrochemicals

Agrochemical Class Example Compound(s) Role of Pyridine Core
Insecticides Imidacloprid, Acetamiprid, Chlorpyrifos Forms the core structure of neonicotinoids and organophosphate insecticides. agropages.comchempanda.com
Herbicides Paraquat, Diquat, Haloxyfop-methyl, Picloram Acts as the central scaffold for various modes of action, from cell membrane disruption to synthetic auxins. chempanda.commdpi.com

| Fungicides | Fluazinam, Picoxystrobin, Pyrithione | Provides the structural foundation for compounds that inhibit mitochondrial respiration or disrupt cell function. agropages.comchempanda.com |

Impact on Sustainable Agricultural Chemical Practices

The development of new pesticides is driven by the need for molecules with improved safety profiles, greater efficacy at lower application rates, and novel modes of action to combat resistance. Pyridine-containing pesticides are often associated with high efficiency, low toxicity to non-target organisms, and better environmental compatibility, which aligns with the goals of sustainable agriculture. agropages.com

Furthermore, there is a significant research focus on developing greener and more sustainable synthetic methods for producing pyridine derivatives and their intermediates. nih.gov This includes using environmentally friendly solvents, developing catalyst-free reactions, and improving reaction efficiency to minimize waste. nih.govnih.gov The use of well-defined intermediates like this compound is part of this trend, as it allows for more controlled and efficient synthetic routes compared to the multi-step construction of the pyridine ring late in the synthesis.

This compound is primarily utilized as a versatile intermediate in the creation of novel bioactive compounds. The presence of chlorine atoms at the 4- and 6-positions of the pyridine ring makes the molecule susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups and the construction of diverse molecular architectures. musechem.com

In pharmaceutical research , this compound is instrumental in the development of new therapeutic agents. The pyridine scaffold is a common feature in many established drugs, and derivatives of nicotinic acid are of particular interest to medicinal chemists. The reactivity of this compound allows for its incorporation into larger, more complex molecules that can be screened for a wide range of biological activities. While specific publicly available research detailing the synthesis of a marketed drug directly from this intermediate is limited, its structural motifs are found in compounds investigated for various therapeutic areas.

In the agrochemical industry , the development of new herbicides, fungicides, and insecticides often relies on the synthesis and testing of novel chemical entities. Pyridine-based compounds have a long history of use in crop protection. The structural features of this compound make it a candidate for the synthesis of new active ingredients. The strategic placement of chlorine atoms can influence the biological activity and selectivity of the final product, a key consideration in the design of effective and environmentally conscious agrochemicals.

Regulatory and Intellectual Property Aspects in Chemical Research and Development

The use of this compound in the synthesis of new chemical entities is subject to a complex landscape of regulatory and intellectual property considerations.

From a regulatory standpoint , as a chemical intermediate, this compound is governed by regulations concerning chemical manufacturing, handling, and safety. In major markets, such as the United States, Europe, and Asia, chemical manufacturers are required to comply with regulations like the Toxic Substances Control Act (TSCA) and the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulations. These frameworks are designed to ensure the safe production and use of chemicals, with specific requirements for intermediates that are used in the synthesis of products intended for public use, such as pharmaceuticals and agrochemicals. The regulatory scrutiny intensifies as the synthesized compound moves closer to a final product, with stringent data requirements for new active ingredients in both the pharmaceutical and agrochemical sectors.

In the realm of intellectual property , the novelty of a chemical compound and its applications is paramount. While this compound itself may be a known compound, its use in the synthesis of a novel and non-obvious final product can be the subject of a patent. A patent application would need to demonstrate that the resulting molecule, or the synthetic process involving the intermediate, represents a significant and inventive step.

Patents in the pharmaceutical and agrochemical industries are crucial for protecting the substantial investment required for research, development, and regulatory approval of a new product. A company that develops a new drug or herbicide using this compound as a key intermediate would likely seek patent protection for the final compound, its formulation, and its method of use. A search of patent databases for the specific CAS number of this compound (1196073-28-5) does not yield a large volume of specific patents directly claiming the use of this exact molecule, which may indicate its relatively recent emergence or its use in proprietary, undisclosed research. However, patents for structurally related dichlorinated pyridine derivatives are more common, highlighting the general interest in this class of compounds for developing new technologies.

Advanced Analytical and Spectroscopic Characterization Techniques for Methyl 4,6 Dichloro 2 Methylnicotinate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of Methyl 4,6-dichloro-2-methylnicotinate. Both ¹H and ¹³C NMR are employed to provide detailed information about the chemical environment of each nucleus.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing three distinct singlet signals, consistent with the molecule's structure which lacks adjacent, non-equivalent protons that would cause spin-spin splitting.

A singlet corresponding to the single proton on the pyridine (B92270) ring (H-5). Its chemical shift would be downfield due to the deshielding effects of the aromatic ring and adjacent chlorine atom.

A singlet for the three protons of the methyl ester group (-OCH₃).

A singlet for the three protons of the methyl group attached to the pyridine ring at position 2 (-CH₃).

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is expected to display eight distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms (Cl, N, O) and the aromatic system. The quaternary carbons, particularly those bonded to chlorine and the carboxyl carbon of the ester, would appear at the lower field region of the spectrum.

Predicted NMR Data for this compound

Predicted ¹H NMR Data (in CDCl₃)
AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-5~7.3-7.5Singlet (s)
-OCH₃ (ester)~3.9-4.0Singlet (s)
-CH₃ (ring)~2.6-2.7Singlet (s)
Predicted ¹³C NMR Data (in CDCl₃)
AssignmentPredicted Chemical Shift (δ, ppm)
C=O (ester)~164-166
C-2~158-160
C-6~152-154
C-4~148-150
C-5~122-124
C-3~120-122
-OCH₃ (ester)~52-54
-CH₃ (ring)~22-24

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition and confirming the molecular weight of this compound. By providing a highly accurate mass measurement, HRMS can unequivocally verify the molecular formula C₈H₇Cl₂NO₂.

A key feature in the mass spectrum of this compound is the characteristic isotopic pattern caused by the presence of two chlorine atoms. The two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, occur in a natural abundance ratio of approximately 3:1. This results in a distinctive cluster of peaks for the molecular ion (M⁺) and chlorine-containing fragments, with M⁺, [M+2]⁺, and [M+4]⁺ peaks appearing in a theoretical intensity ratio of approximately 9:6:1.

Electron ionization (EI) would likely induce fragmentation, providing insight into the molecule's structure. Common fragmentation pathways would include the loss of the methoxy (B1213986) radical (•OCH₃), the entire methoxycarbonyl group (•COOCH₃), or a chlorine atom (•Cl).

Expected HRMS Data for this compound

Ion/FragmentFormulaCalculated Monoisotopic Mass (m/z)Comment
[M]⁺[C₈H₇³⁵Cl₂NO₂]⁺218.9854Molecular ion
[M+2]⁺[C₈H₇³⁵Cl³⁷ClNO₂]⁺220.9824Isotope peak
[M+4]⁺[C₈H₇³⁷Cl₂NO₂]⁺222.9795Isotope peak
[M-OCH₃]⁺[C₇H₄Cl₂NO]⁺187.9724Loss of methoxy radical
[M-COOCH₃]⁺[C₆H₄Cl₂N]⁺159.9775Loss of methoxycarbonyl radical

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule by detecting the vibrations of its chemical bonds. The spectrum of this compound is expected to show several characteristic absorption bands. A strong absorption band corresponding to the C=O stretching of the ester group is a key diagnostic feature. Other significant peaks would include C-O stretching of the ester, C-Cl stretching, and vibrations associated with the substituted pyridine ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The substituted pyridine ring acts as a chromophore. The presence of chlorine atoms and the methyl ester group as substituents on the aromatic ring will influence the wavelength of maximum absorption (λₘₐₓ). The spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile (B52724), is expected to show absorptions in the UV region corresponding to π → π* transitions.

Expected Vibrational and Electronic Spectroscopy Data

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibrational Mode
~3000-3100Aromatic C-H Stretch
~2950-2990Aliphatic C-H Stretch (-CH₃, -OCH₃)
~1725-1740C=O Stretch (Ester)
~1550-1600C=C and C=N Ring Stretching
~1250-1300C-O Stretch (Ester)
~700-850C-Cl Stretch

Chromatographic Methods (e.g., HPLC, GC) for Purity Assessment and Mixture Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from starting materials, byproducts, or isomers.

High-Performance Liquid Chromatography (HPLC): HPLC is the predominant method for determining the purity of non-volatile compounds like this one. myskinrecipes.com A reverse-phase HPLC method, likely employing a C18 stationary phase, would be suitable. A mobile phase consisting of a gradient mixture of water and an organic solvent such as acetonitrile or methanol (B129727) would effectively elute the compound. Detection using a UV detector set at a wavelength corresponding to the compound's λₘₐₓ would allow for quantification of its purity.

Gas Chromatography (GC): Provided the compound is thermally stable and sufficiently volatile, GC can also be used for purity analysis. A capillary column with a non-polar or medium-polarity stationary phase would be appropriate. When coupled with a mass spectrometer (GC-MS), this technique provides separation and structural identification of the analyte as well as any volatile impurities.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid state. This technique would provide unambiguous confirmation of the connectivity and stereochemistry of this compound.

To perform this analysis, a suitable single crystal of the compound must first be grown. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed. The analysis yields a detailed structural model, providing exact bond lengths, bond angles, and torsional angles. Furthermore, it reveals information about the crystal packing, including intermolecular interactions such as hydrogen bonds or π-stacking, which govern the material's bulk properties. While no public crystal structure data is currently available for this specific compound, this method remains the gold standard for absolute structure determination.

Integration of Computational Chemical Methods in Structural Analysis and Property Prediction

Computational chemistry, particularly methods based on Density Functional Theory (DFT), serves as a powerful complement to experimental analytical techniques. These in silico methods can predict a wide range of molecular properties and spectra, aiding in the interpretation of experimental data.

For this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Predict the most stable three-dimensional conformation, including bond lengths and angles, which can be compared with X-ray crystallography data if available.

Predict NMR Spectra: Calculate ¹H and ¹³C NMR chemical shifts with reasonable accuracy. This is highly valuable for assigning signals in experimental spectra, especially for complex molecules.

Simulate Vibrational Spectra: Compute IR frequencies, which can be correlated with experimental IR spectra to aid in the assignment of absorption bands.

Analyze Electronic Properties: Model the electronic transitions to predict the UV-Vis absorption spectrum and help understand the electronic nature of the chromophore.

By integrating these computational predictions with experimental results from NMR, MS, and IR, a more complete and confident structural characterization of this compound can be achieved.

Future Perspectives and Emerging Research Directions for Methyl 4,6 Dichloro 2 Methylnicotinate

Integration into Advanced Material Science and Polymer Chemistry

The unique structure of Methyl 4,6-dichloro-2-methylnicotinate makes it a promising candidate for the development of novel functional materials and polymers. The dichloro-substituted pyridine (B92270) core is an electron-deficient aromatic system, a desirable characteristic for creating materials with specific electronic and optical properties.

Potential Applications in Material Science:

Material ClassPotential Role of this compoundDesired Properties
Conductive Polymers As a monomer or precursor for monomers in polymerization reactions. The pyridine nitrogen and chlorine atoms can influence the electronic bandgap.Electrical conductivity, thermal stability, processability.
Organic Light-Emitting Diodes (OLEDs) Building block for host or emitter materials. The pyridine moiety is common in materials used for electron transport layers.High quantum efficiency, color purity, long operational lifetime.
Sensors Functionalization of the pyridine ring to create chemosensors. The nitrogen atom can act as a binding site for specific ions or molecules. nih.govHigh sensitivity and selectivity for target analytes. nih.gov
Functional Polymers Incorporation into polymer backbones to impart properties such as flame retardancy (due to chlorine content) or altered solubility.Enhanced thermal stability, flame resistance, specific chemical affinities.

The two chlorine atoms offer sites for cross-coupling reactions, allowing for the extension of the molecular structure and the creation of complex polymeric architectures. The ester group can be hydrolyzed to a carboxylic acid, providing a reactive handle for further functionalization or for creating polyesters and polyamides. Research in this area would focus on synthesizing novel polymers incorporating this nicotinate (B505614) derivative and characterizing their physical and chemical properties.

Application of Chemoinformatics and High-Throughput Screening in Nicotinate Research

Modern drug discovery and materials science heavily rely on computational tools to accelerate the identification of promising new molecules. Chemoinformatics and high-throughput screening (HTS) are poised to play a crucial role in exploring the potential of this compound and its derivatives. nih.govyoutube.com

Chemoinformatics in Nicotinate Research: Chemoinformatics can be employed to design and analyze virtual libraries of compounds derived from this compound. By modeling molecular properties, researchers can predict the suitability of derivatives for specific applications. nih.gov

Virtual Library Generation: Starting from the core structure of this compound, computational tools can generate vast libraries of virtual compounds by simulating various chemical reactions at its functional groups.

Property Prediction: Algorithms can predict key properties such as solubility, binding affinity to biological targets, and electronic properties for material science applications. This allows for the in silico filtering of large numbers of compounds to identify a smaller, more promising set for synthesis and testing.

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed for nicotinate derivatives to correlate their structural features with observed biological activity or material properties, guiding the design of more potent or effective compounds.

High-Throughput Screening (HTS): HTS enables the rapid testing of large numbers of chemical compounds for a specific activity. mdpi.com Libraries of nicotinate derivatives, synthesized from this compound, could be screened for various biological activities. For example, HTS assays have been developed to identify new nicotinamidase inhibitors, which are potential drug targets. nih.govresearchgate.netnih.gov A library of derivatives could be rapidly assessed for inhibition of such enzymes or other biological targets, potentially leading to the discovery of new therapeutic leads. researchgate.net

Advancements in Green Chemistry Principles for Nicotinate Synthesis and Sustainable Applications

The synthesis of halogenated aromatic compounds traditionally involves methods that can be environmentally taxing. The application of green chemistry principles to the synthesis and use of this compound is a critical area for future research. nih.gov The goal is to develop processes that are more efficient, use less hazardous materials, and generate minimal waste. sphinxsai.com

Green Synthesis Strategies:

Green Chemistry PrincipleApplication to Nicotinate Synthesis
Alternative Solvents Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, ionic liquids, or deep eutectic solvents. mdpi.com
Catalysis Utilizing heterogeneous catalysts that can be easily recovered and reused, or biocatalysts (enzymes) that operate under mild conditions. nih.gov
Atom Economy Designing synthetic routes, such as one-pot or multicomponent reactions, that maximize the incorporation of all starting materials into the final product. sphinxsai.com
Energy Efficiency Employing methods like microwave-assisted or ultrasound-assisted synthesis to reduce reaction times and energy consumption. nih.gov

Research has shown the potential for eco-friendly synthesis of various pyridine derivatives and esters. nih.govresearchgate.net For instance, methods using ozone as a clean oxidant for producing chloronicotinic acid have been explored. google.com Future work could focus on adapting these green methodologies to the specific synthesis of this compound and its subsequent functionalization, enhancing the sustainability of its entire lifecycle.

Interdisciplinary Research Synergies for Pyridine Derivatives and Their Diverse Potential

The pyridine scaffold is a "privileged structure" in medicinal chemistry and materials science, found in numerous pharmaceuticals, agrochemicals, and functional materials. ijarsct.co.innih.govglobalresearchonline.net The future of this compound is intrinsically linked to interdisciplinary collaborations that can leverage the versatile nature of its pyridine core.

Medicinal Chemistry and Pharmacology: Pyridine derivatives exhibit a vast range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. globalresearchonline.netmdpi.com Collaboration between synthetic chemists and biologists could explore libraries derived from this compound for novel therapeutic agents.

Agrochemical Science: Many successful herbicides and pesticides are based on the pyridine ring. researchgate.net Research in conjunction with agricultural scientists could lead to the development of new crop protection agents.

Catalysis and Coordination Chemistry: The nitrogen atom in the pyridine ring can act as a ligand to coordinate with metal ions. This opens up possibilities in developing new catalysts for organic synthesis or creating novel coordination polymers with interesting magnetic or structural properties.

The broad utility of the pyridine ring system ensures that discoveries made with derivatives of this compound could have far-reaching impacts across multiple scientific disciplines. ijarsct.co.in

Addressing Current Challenges and Exploring Novel Opportunities in Halogenated Nicotinate Chemistry

While the potential is significant, research into halogenated nicotinates like this compound also faces challenges that represent opportunities for innovation.

Current Challenges:

Selective Functionalization: The presence of multiple reactive sites (two distinct chlorine atoms, a methyl group, and an ester) can make selective chemical modification difficult. Developing synthetic methods that can target a single site with high precision is a key challenge. researchgate.netresearchgate.net For instance, achieving selective monoarylation of dichloropyridines can be complicated by diarylation and polymerization side reactions. nih.gov

C-H Functionalization: Direct functionalization of the C-H bond on the pyridine ring is an attractive green chemistry approach but remains challenging due to the electron-deficient nature of the ring. rsc.orgbohrium.com

Precursor Availability and Cost: The scalability and cost-effectiveness of the synthesis of the starting material itself can be a barrier to its widespread use in research and industry.

Novel Opportunities:

Late-Stage Functionalization: Developing methods to introduce the dichloronicotinate moiety into complex molecules at a late stage of a synthesis could rapidly generate diverse and potent analogues of known bioactive compounds.

Bioisosteric Replacement: The dichloropyridine ring could serve as a bioisostere for other aromatic systems in known drugs or agrochemicals, potentially leading to compounds with improved properties such as enhanced metabolic stability or better target binding.

Development of Novel Catalytic Systems: The challenge of selective functionalization drives the need for new and improved catalysts. Research into nickel-based catalysts, for example, has shown promise for the selective cross-coupling of dichloropyridines. nih.gov

By overcoming these synthetic hurdles, researchers can unlock the full potential of this compound and other halogenated pyridines, paving the way for new discoveries in a wide array of chemical sciences.

Q & A

Basic Research Questions

Q. How can the synthesis of Methyl 4,6-dichloro-2-methylnicotinate be optimized to improve yield and purity?

  • Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) based on analogous procedures for structurally related nicotinate derivatives. For example, acid-catalyzed hydrolysis under controlled temperatures (e.g., 50–80°C) has been effective in synthesizing similar compounds, such as 4,6-dimethyl-2-(alkylthio)nicotinamide derivatives, with yields exceeding 70% . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol can enhance purity. Monitor reaction progress using TLC or HPLC to identify intermediate phases.

Q. What spectroscopic techniques are recommended for confirming the structure of this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and methyl/ester groups. The dichloro and methyl groups will show distinct splitting patterns.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular formula C8H7Cl2NO2\text{C}_8\text{H}_7\text{Cl}_2\text{NO}_2 (MW: 220.05 g/mol) .
  • IR Spectroscopy : Identify ester carbonyl (C=O) stretching at ~1700–1750 cm1^{-1} and C-Cl bonds at 550–850 cm1^{-1}.

Q. What are the recommended storage conditions to ensure the stability of this compound in research settings?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to moisture and light, as these can degrade ester functionalities. Use airtight glass vials with PTFE-lined caps .

Q. What safety precautions are critical when handling this compound in laboratory experiments?

  • Methodological Answer : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to minimize inhalation risks (H335). For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid skin contact (H315/H319) and ingestion (H302) by adhering to strict lab hygiene protocols .

Advanced Research Questions

Q. How can hydrogen bonding patterns influence the crystallization of this compound?

  • Methodological Answer : Analyze hydrogen bonding using graph set analysis (e.g., Etter’s rules) to predict supramolecular aggregation. The chloro and methyl substituents may direct intermolecular interactions, favoring specific crystal packing motifs. Single-crystal X-ray diffraction (SC-XRD) with SHELX software can resolve hydrogen-bonding networks (e.g., C–H···O or Cl···H interactions) .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data (e.g., spectral or crystallographic) for this compound?

  • Methodological Answer :

  • For spectral discrepancies: Cross-validate NMR chemical shifts using DFT calculations (e.g., B3LYP/6-31G* level) and compare with experimental data.
  • For crystallographic mismatches: Refine SC-XRD data with SHELXL, adjusting thermal parameters and occupancy factors to account for disorder or twinning .
  • Reconcile computational models (e.g., molecular dynamics simulations) with experimental density functional theory (DFT)-optimized geometries.

Q. How can structure-activity relationship (SAR) studies be designed using derivatives of this compound to explore biological activity?

  • Methodological Answer : Synthesize derivatives via:

  • Ester hydrolysis : Convert the methyl ester to a carboxylic acid for ionic interaction studies.
  • Halogen substitution : Replace chlorine with fluorine or bromine to assess electronic effects.
  • Methyl group modification : Introduce bulkier alkyl chains (e.g., ethyl, isopropyl) to probe steric influences.
    Test derivatives in bioassays (e.g., enzyme inhibition) and correlate substituent effects with activity trends .

Q. What methodologies are suitable for analyzing reaction intermediates during the synthesis of this compound?

  • Methodological Answer :

  • LC-MS : Track intermediates in real-time using reverse-phase C18 columns and electrospray ionization (ESI).
  • In-situ IR : Monitor carbonyl or C–Cl bond formation during reactions.
  • Isolation and characterization : Quench aliquots at timed intervals, purify intermediates via flash chromatography, and confirm structures via NMR/MS .

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